

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

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## Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)azepane

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NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and number of protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR).<sup>[3][4]</sup>

## Rationale for NMR Analysis

For **1-(5-Bromopyridin-2-yl)azepane**,  $^1\text{H}$  NMR will distinguish between the aromatic protons on the pyridine ring and the aliphatic protons of the azepane ring. The chemical shift ( $\delta$ ) of each signal reveals the electronic environment, while the splitting pattern (multiplicity) elucidates the number of neighboring protons, confirming connectivity.<sup>[5][6]</sup>  $^{13}\text{C}$  NMR complements this by identifying all unique carbon environments within the molecule.

## Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

- Sample Preparation:** Dissolve approximately 5-10 mg of **1-(5-Bromopyridin-2-yl)azepane** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ , or Dimethyl Sulfoxide- $d_6$ ,  $\text{DMSO}-d_6$ ). The choice of solvent is critical;  $\text{CDCl}_3$  is standard, but  $\text{DMSO}-d_6$  can be used if solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, well-

resolved peaks.

- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse program.
  - Set a spectral width of approximately 12-16 ppm.
  - Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals.
  - Set a spectral width of approximately 220-240 ppm.
  - A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons for each signal.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectra: Interpretation

Based on the analysis of substituted pyridines and N-aryl azepanes, the following spectral characteristics are predicted.<sup>[7][8]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-(5-Bromopyridin-2-yl)azepane** (in  $\text{CDCl}_3$ , 400 MHz)

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
H-6 (Pyridine)	8.1 - 8.3	Doublet (d)	1H	Located ortho to the bromine atom, this proton is significantly deshielded.
H-4 (Pyridine)	7.4 - 7.6	Doublet of Doublets (dd)	1H	Coupled to both H-3 and H-6, its chemical shift is influenced by both the bromine and the azepane group.
H-3 (Pyridine)	6.4 - 6.6	Doublet (d)	1H	Located ortho to the electron-donating nitrogen of the azepane, this proton is the most shielded of the aromatic protons.
$\alpha$ -CH <sub>2</sub> (Azepane)	3.5 - 3.7	Triplet (t)	4H	Protons on carbons directly attached to the pyridine nitrogen are deshielded.

$\beta$ , $\gamma$ -CH <sub>2</sub> (Azepane)	1.6 - 1.9	Multiplet (m)	8H	Aliphatic protons further from the pyridine ring, exhibiting complex overlapping signals.[9]
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Table 2: Predicted <sup>13</sup>C NMR Data for **1-(5-Bromopyridin-2-yl)azepane** (in CDCl<sub>3</sub>, 101 MHz)

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C-2 (Pyridine)	158 - 160	Carbon bearing the azepane group, significantly deshielded by the adjacent ring nitrogen.
C-6 (Pyridine)	148 - 150	Aromatic carbon adjacent to the ring nitrogen.
C-4 (Pyridine)	138 - 140	Aromatic carbon influenced by the bromine atom.
C-3 (Pyridine)	108 - 110	Shielded aromatic carbon, ortho to the electron-donating azepane group.
C-5 (Pyridine)	105 - 107	Carbon bearing the bromine atom; its shift is lower due to the heavy atom effect.
$\alpha$ -CH <sub>2</sub> (Azepane)	48 - 52	Aliphatic carbons directly attached to the nitrogen.
$\beta$ , $\gamma$ -CH <sub>2</sub> (Azepane)	26 - 30	Remaining aliphatic carbons of the azepane ring.

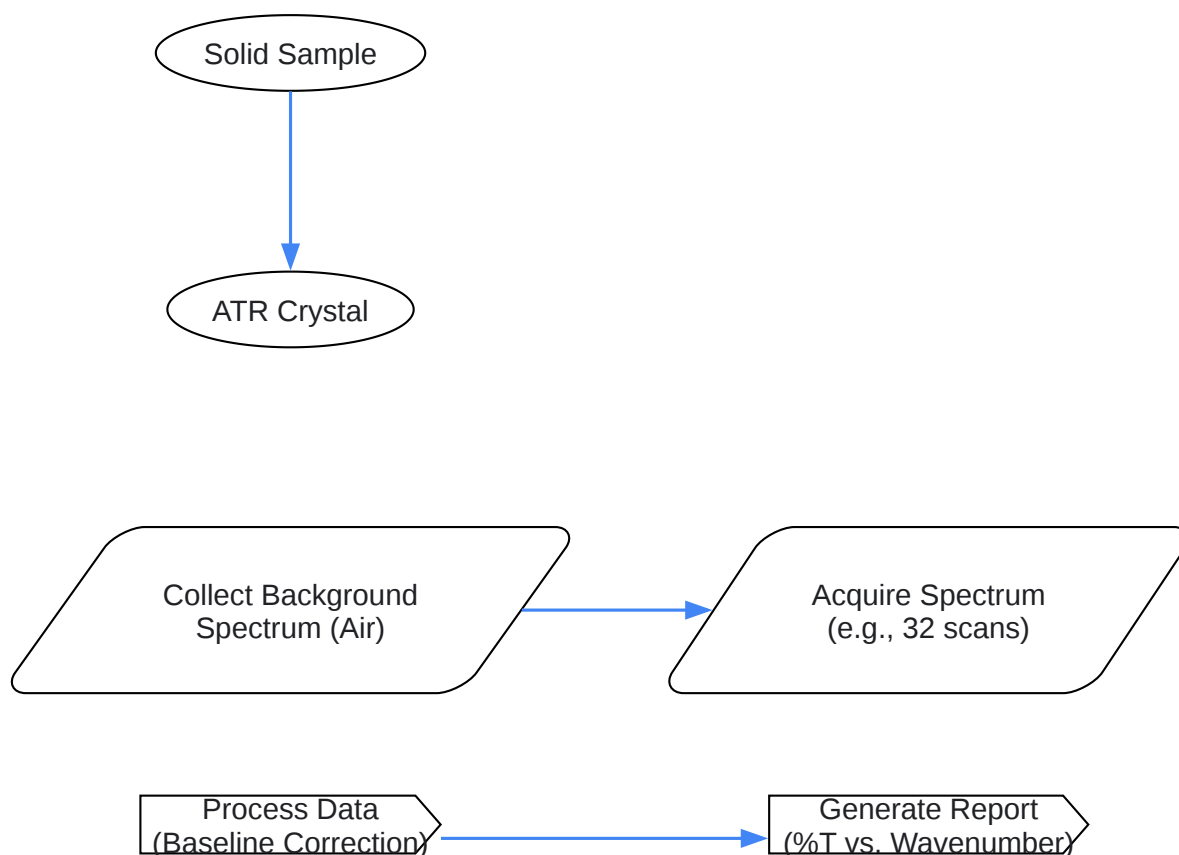
# Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

## Rationale for FT-IR Analysis

For **1-(5-Bromopyridin-2-yl)azepane**, FT-IR is used to confirm the presence of the substituted pyridine ring and the aliphatic C-H bonds of the azepane moiety. Key vibrations include C-H stretching (aromatic vs. aliphatic), C=C and C=N ring stretching, and C-Br stretching.[11]

## Experimental Protocol: FT-IR Data Acquisition



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Caption: Workflow for FT-IR data acquisition using an ATR accessory.

- **Instrument Setup:** Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
- **Background Scan:** Before analyzing the sample, perform a background scan to capture the spectrum of the ambient environment (air, CO<sub>2</sub>). This background is automatically subtracted from the sample spectrum.
- **Sample Analysis:** Place a small amount of the solid **1-(5-Bromopyridin-2-yl)azepane** directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- **Data Collection:** Collect the spectrum over the range of 4000–400 cm<sup>-1</sup>. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum should be presented as percent transmittance (%T) or absorbance versus wavenumber (cm<sup>-1</sup>).

## Predicted FT-IR Spectrum: Interpretation

The spectrum is expected to show characteristic absorption bands corresponding to the molecule's structural features.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 3: Predicted FT-IR Absorption Bands for **1-(5-Bromopyridin-2-yl)azepane**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
3100 - 3000	C-H Stretch	Aromatic (Pyridine)	Stretching of sp <sup>2</sup> C-H bonds on the pyridine ring.
2950 - 2850	C-H Stretch	Aliphatic (Azepane)	Asymmetric and symmetric stretching of sp <sup>3</sup> C-H bonds in the azepane ring.
1600 - 1580	C=C / C=N Stretch	Aromatic Ring	Characteristic ring stretching vibrations of the pyridine core. <a href="#">[13]</a>
1480 - 1450	C=C / C=N Stretch	Aromatic Ring	Another key pyridine ring stretching mode.
1465 - 1430	CH <sub>2</sub> Scissoring	Aliphatic (Azepane)	Bending vibration of the methylene groups in the azepane ring.
1300 - 1250	C-N Stretch	Aryl-Amine	Stretching of the bond between the pyridine ring and the azepane nitrogen.
1100 - 1000	C-Br Stretch	Aryl-Bromide	The C-Br stretch is expected in the fingerprint region, though it may be weak. <a href="#">[11]</a>

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce

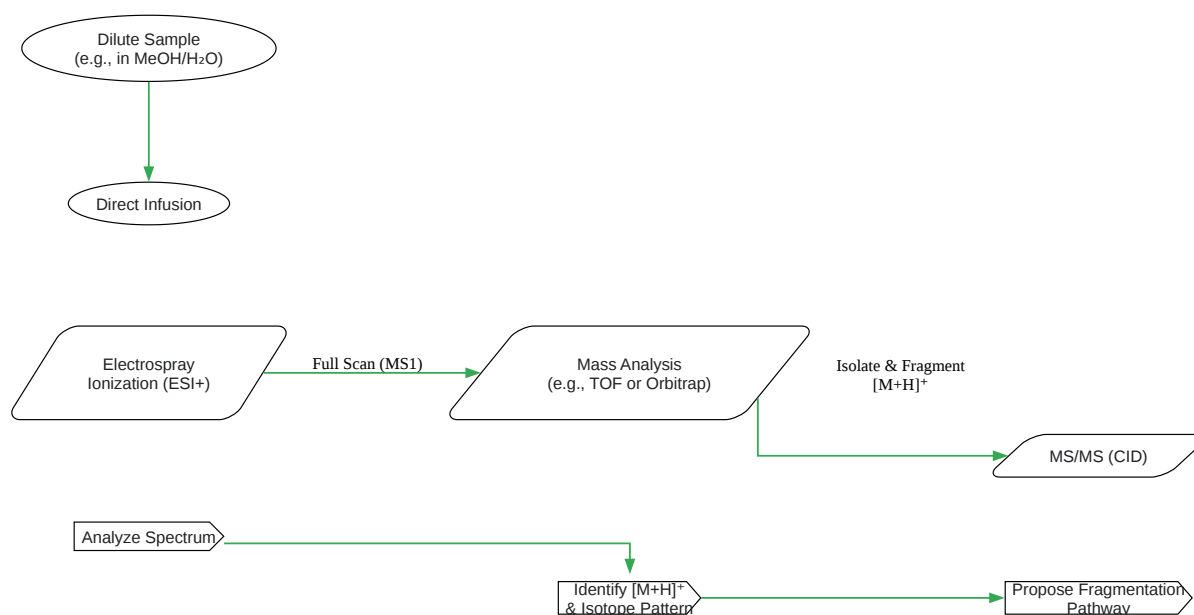
structural information from fragmentation patterns.[14]

## Rationale for MS Analysis

For **1-(5-Bromopyridin-2-yl)azepane**, high-resolution mass spectrometry (HRMS) will confirm the elemental composition. The key diagnostic feature will be the isotopic signature of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  are in a ~1:1 natural abundance), which will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units ( $M^+$  and  $M+2$ ).[15] Fragmentation analysis (MS/MS) can further validate the structure by identifying characteristic neutral losses and fragment ions.[16]

## Experimental Protocol: ESI-MS Data Acquisition





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Caption: General workflow for ESI-MS and MS/MS analysis.

- Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.

- Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition (MS1):
  - Infuse the sample solution into the ESI source operating in positive ion mode.
  - Acquire a full scan mass spectrum over a range of  $m/z$  50–500.
  - Observe the protonated molecular ion,  $[M+H]^+$ .
- Data Acquisition (MS/MS):
  - Perform a product ion scan by selecting the  $[M+H]^+$  ion (both the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes) as the precursor.
  - Fragment the precursor ion using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum.
- Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and bromine isotope pattern. Interpret the MS/MS spectrum to identify major fragment ions and propose a fragmentation pathway.

## Predicted Mass Spectrum: Interpretation

The molecular formula of **1-(5-Bromopyridin-2-yl)azepane** is  $\text{C}_{11}\text{H}_{15}\text{BrN}_2$ . Its monoisotopic mass is approximately 254.0473 u.

- Molecular Ion: In positive ESI mode, the spectrum will be dominated by the protonated molecule,  $[M+H]^+$ .
  - A peak at  $m/z \approx 255.0551$  corresponding to  $[\text{C}_{11}\text{H}_{16}^{79}\text{BrN}_2]^+$ .
  - A peak at  $m/z \approx 257.0531$  corresponding to  $[\text{C}_{11}\text{H}_{16}^{81}\text{BrN}_2]^+$ .
  - These two peaks will have a relative intensity ratio of approximately 100:98, which is the characteristic isotopic signature of a molecule containing one bromine atom.[\[15\]](#)

- Predicted Fragmentation Pathway: The fragmentation is likely initiated by cleavage of the bonds within the azepane ring or the bond connecting it to the pyridine ring.
  - Loss of azepane moiety: A common fragmentation would involve cleavage to lose the C<sub>6</sub>H<sub>12</sub> portion of the azepane ring, leading to a fragment corresponding to protonated 2-amino-5-bromopyridine at m/z ≈ 173/175.
  - α-Cleavage: Cleavage adjacent to the nitrogen atom within the azepane ring is also a probable pathway.<sup>[16]</sup>
  - Loss of Bromine: While less common in ESI, loss of the bromine radical from the molecular ion could lead to a fragment at m/z ≈ 176.

## Conclusion

This guide outlines a comprehensive, multi-faceted spectroscopic approach for the structural characterization of **1-(5-Bromopyridin-2-yl)azepane**. By combining the detailed connectivity information from <sup>1</sup>H and <sup>13</sup>C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from MS, researchers can achieve unambiguous confirmation of the molecule's identity and purity. The provided protocols and predicted data serve as a robust blueprint for the analysis of this compound and other structurally related molecules in a drug discovery and development setting.

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